![molecular formula C16H26O5 B12296997 10-Methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol](/img/structure/B12296997.png)
10-Methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha-Hydroxydesoxy Artemether is a derivative of Artemether, which is itself a derivative of the antimalarial drug Artemisinin. This compound is known for its potential neurotoxic effects due to its interaction with iron . It has a molecular formula of C16H26O5 and a molecular weight of 298.375 g/mol .
Méthodes De Préparation
The preparation of 3alpha-Hydroxydesoxy Artemether involves synthetic routes that are similar to those used for Artemether. One common method is the reduction of Artemisinin to Dihydroartemisinin, followed by methylation to produce Artemether. The specific synthetic route for 3alpha-Hydroxydesoxy Artemether involves further hydroxylation at the 3alpha position . Industrial production methods typically involve large-scale chemical synthesis using these steps, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3alpha-Hydroxydesoxy Artemether undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can further modify the compound, potentially altering its pharmacological properties.
Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3alpha-Hydroxydesoxy Artemether has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: Studies have explored its potential neurotoxic effects and interactions with iron.
Medicine: As a derivative of Artemether, it is investigated for its antimalarial properties and potential use in treating other parasitic infections.
Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 3alpha-Hydroxydesoxy Artemether is similar to that of Artemether. It works by interacting with heme, a byproduct of hemoglobin degradation in malaria parasites. This interaction produces reactive oxygen species that damage the parasite’s cellular structures, leading to its death. The compound inhibits nucleic acid and protein synthesis in the parasite, disrupting its life cycle .
Comparaison Avec Des Composés Similaires
3alpha-Hydroxydesoxy Artemether is unique due to its specific hydroxylation at the 3alpha position. Similar compounds include:
Artemether: A methyl ether derivative of Dihydroartemisinin, used primarily as an antimalarial drug.
Dihydroartemisinin: A reduction product of Artemisinin, also used in antimalarial treatments.
Artesunate: Another derivative of Artemisinin, known for its water solubility and use in severe malaria cases.
These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific clinical applications .
Propriétés
Formule moléculaire |
C16H26O5 |
|---|---|
Poids moléculaire |
298.37 g/mol |
Nom IUPAC |
10-methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol |
InChI |
InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3 |
Clé InChI |
NYMSZZKRBMNKGP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)
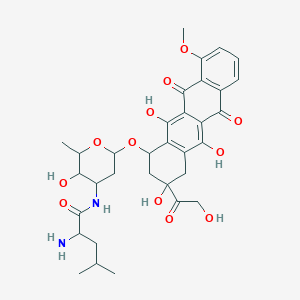
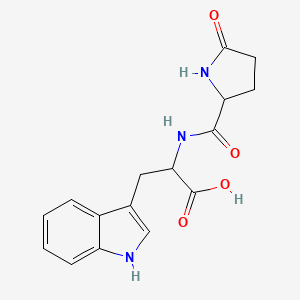
![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)
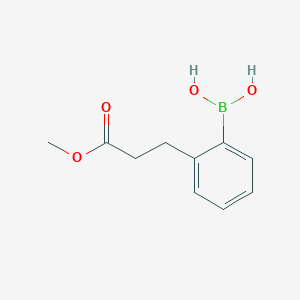
![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
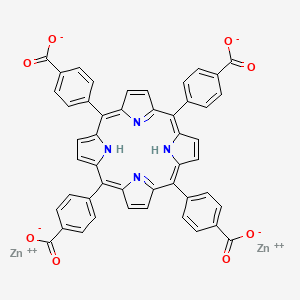
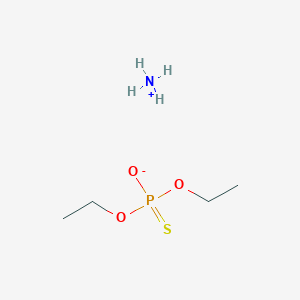
![9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)

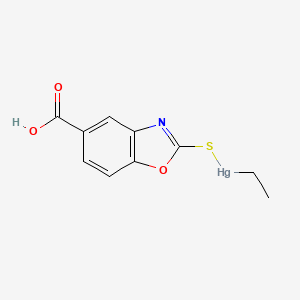
![5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12296977.png)
